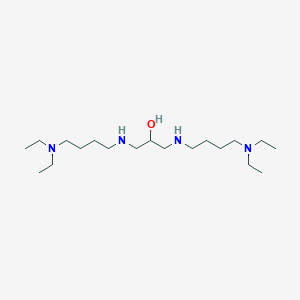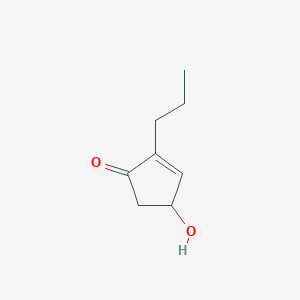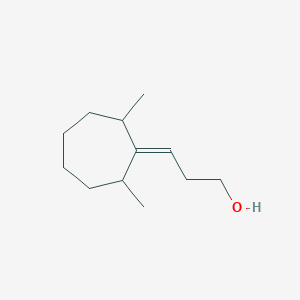
(2-Chloroethylidene)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethylidene)cyclohexane: is an organic compound characterized by a cyclohexane ring with a chloroethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethylidene)cyclohexane typically involves the reaction of cyclohexanone with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a controlled temperature to optimize the yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure high efficiency and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain a high-quality compound.
Chemical Reactions Analysis
Types of Reactions: (2-Chloroethylidene)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethylidene group to an ethylidene group.
Substitution: The chlorine atom in the chloroethylidene group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: The major products include cyclohexanone derivatives and carboxylic acids.
Reduction: The major product is (2-Ethylidene)cyclohexane.
Substitution: The products vary depending on the nucleophile used, resulting in compounds like (2-Hydroxyethylidene)cyclohexane or (2-Aminoethylidene)cyclohexane.
Scientific Research Applications
Chemistry: (2-Chloroethylidene)cyclohexane is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology and Medicine: Research has explored the potential of this compound derivatives in medicinal chemistry. These derivatives may exhibit biological activity, making them candidates for drug development and therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-Chloroethylidene)cyclohexane involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. This reactivity is influenced by the electronic and steric properties of the cyclohexane ring and the chloroethylidene group. The pathways involved in these reactions are typically governed by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
(2-Bromoethylidene)cyclohexane: Similar in structure but with a bromine atom instead of chlorine.
(2-Iodoethylidene)cyclohexane: Contains an iodine atom, leading to different reactivity and properties.
(2-Hydroxyethylidene)cyclohexane: The chlorine atom is replaced by a hydroxyl group, altering its chemical behavior.
Uniqueness: (2-Chloroethylidene)cyclohexane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and stability compared to its analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical properties, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
61638-81-1 |
|---|---|
Molecular Formula |
C8H13Cl |
Molecular Weight |
144.64 g/mol |
IUPAC Name |
2-chloroethylidenecyclohexane |
InChI |
InChI=1S/C8H13Cl/c9-7-6-8-4-2-1-3-5-8/h6H,1-5,7H2 |
InChI Key |
ZLOSALLYJOFVIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CCCl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Methoxyethoxy)-1-[4-(methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14575016.png)



![2-Methyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14575042.png)


![2-[(Butan-2-yl)oxy]-1,3,5-trimethylbenzene](/img/structure/B14575070.png)
![1-[(4-Methoxyphenyl)methyl]-2-propylisoquinolin-2-ium iodide](/img/structure/B14575073.png)


![2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]-](/img/structure/B14575090.png)
